Trimethoprim-PEG3-amine TFA

Description

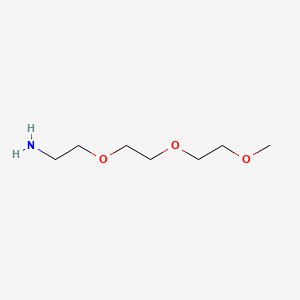

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-methoxyethoxy)ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO3/c1-9-4-5-11-7-6-10-3-2-8/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUWOEKJQRUMBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30996169 | |

| Record name | 2-[2-(2-Methoxyethoxy)ethoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30996169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74654-07-2 | |

| Record name | 2-[2-(2-Methoxyethoxy)ethoxy]ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74654-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-(2-Methoxyethoxy)ethoxy)ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074654072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[2-(2-Methoxyethoxy)ethoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30996169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(2-methoxyethoxy)ethoxy]ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Trimethoprim-PEG3-amine TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim-PEG3-amine Trifluoroacetic acid (TFA) salt is a functionalized derivative of the antibiotic trimethoprim (B1683648). It incorporates a three-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine. This modification makes it a valuable tool in biomedical research and drug development, primarily for its application in the TMP-tag system for protein labeling and as a component in the construction of Proteolysis Targeting Chimeras (PROTACs).

The trimethoprim moiety provides a high-affinity binding handle for E. coli dihydrofolate reductase (eDHFR), an enzyme that can be genetically fused to a protein of interest. The PEG linker enhances solubility and provides a spacer, while the terminal amine allows for conjugation to various molecules such as fluorophores, biotin, or ligands for E3 ubiquitin ligases.[1][2]

Core Technical Data

The following table summarizes the key quantitative data for Trimethoprim-PEG3-amine TFA, compiled from various suppliers.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₃H₃₆N₆O₇ · xCF₃COOH | [1] |

| Molecular Weight | 850.6 g/mol (as the TFA salt) | [1] |

| Purity | ≥95% | [1] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in DMF, DMSO, and water | [1][3] |

| CAS Number | 2108550-88-3 | [4] |

| Storage Temperature | -20°C | [3] |

Applications

TMP-Tag for Cellular Imaging

Trimethoprim-PEG3-amine is a key component of the TMP-tag system, a chemical labeling strategy for visualizing proteins in living cells. The system relies on the high-affinity and specific interaction between trimethoprim and eDHFR. A protein of interest is genetically fused with the eDHFR tag. A fluorescent dye is then conjugated to the amine group of Trimethoprim-PEG3-amine. When this fluorescent probe is introduced to the cells, it selectively binds to the eDHFR-fusion protein, allowing for its visualization via fluorescence microscopy.[2][5][6]

A more advanced application involves a covalent TMP-tag, where a cysteine residue is engineered into the eDHFR protein. This cysteine reacts with an electrophilic group on the trimethoprim probe, resulting in a permanent label.[4]

PROTACs for Targeted Protein Degradation

The bifunctional nature of Trimethoprim-PEG3-amine makes it an ideal linker for the synthesis of PROTACs. A PROTAC is a chimeric molecule with two heads and a linker. One head binds to a target protein of interest, and the other head recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

In this context, the trimethoprim end of the molecule can be used to target a protein fused with eDHFR, while the terminal amine can be conjugated to a ligand for an E3 ligase, such as pomalidomide (B1683931) for Cereblon (CRBN) or a VHL ligand for the von Hippel-Lindau E3 ligase.[7][8][9]

Experimental Protocols

Synthesis of a Fluorescent TMP-Tag Probe

This protocol describes a representative method for conjugating a fluorescent dye to this compound.

Materials:

-

This compound

-

NHS-ester functionalized fluorescent dye (e.g., Alexa Fluor 488 NHS Ester)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (B128534) (TEA)

-

Reverse-phase HPLC for purification

-

Mass spectrometer for characterization

Procedure:

-

Dissolve this compound in anhydrous DMF to a final concentration of 10 mg/mL.

-

Add triethylamine (2 equivalents) to neutralize the TFA salt and deprotonate the primary amine.

-

In a separate vial, dissolve the NHS-ester functionalized fluorescent dye in anhydrous DMF.

-

Add the dye solution dropwise to the Trimethoprim-PEG3-amine solution while stirring. Use a 1.1 molar excess of the dye.

-

Allow the reaction to proceed at room temperature for 4 hours, protected from light.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, purify the product by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

-

Collect the fractions containing the desired product and confirm its identity by mass spectrometry.

-

Lyophilize the pure fractions to obtain the final fluorescent TMP-tag probe as a solid.

Labeling of eDHFR-tagged Proteins in Live Cells

This protocol outlines the general steps for labeling a protein of interest fused to eDHFR in live mammalian cells using a fluorescent TMP-tag probe.

Materials:

-

Mammalian cells expressing the eDHFR-fusion protein of interest

-

Fluorescent TMP-tag probe (e.g., synthesized as described above)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Plate the cells on a glass-bottom dish suitable for microscopy and allow them to adhere overnight.

-

Prepare a stock solution of the fluorescent TMP-tag probe in DMSO (e.g., 1 mM).

-

Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-5 µM).

-

Remove the existing medium from the cells and wash once with PBS.

-

Add the medium containing the fluorescent TMP-tag probe to the cells.

-

Incubate the cells at 37°C for 15-30 minutes, protected from light.

-

Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove unbound probe.

-

Add fresh, pre-warmed cell culture medium to the cells.

-

Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of targeted protein degradation by a TMP-based PROTAC.

Experimental Workflow Diagram

Caption: Workflow for evaluating the efficacy of a TMP-based PROTAC.

References

- 1. A Fluorogenic TMP-tag for High Signal-to-Background Intracellular Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. uniprot.org [uniprot.org]

- 4. An In Vivo Covalent TMP-tag Based on Proximity-Induced Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dynamic dysfunction in dihydrofolate reductase results from antifolate drug binding: modulation of dynamics within a structural state - PMC [pmc.ncbi.nlm.nih.gov]

- 6. yulonglilab.org [yulonglilab.org]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Targeted protein degradation: advances in drug discovery and clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]

Trimethoprim-PEG3-amine TFA chemical structure and properties

This technical guide provides a comprehensive overview of Trimethoprim-PEG3-amine TFA, a specialized chemical probe designed for advanced biological research. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, and applications, with a focus on its use in cellular imaging and protein analysis.

Chemical Structure and Properties

This compound is a derivative of the antibiotic trimethoprim (B1683648), modified with a three-unit polyethylene (B3416737) glycol (PEG) linker and terminating in a primary amine. The compound is supplied as a trifluoroacetate (B77799) (TFA) salt. The PEG linker enhances the molecule's solubility and provides a flexible spacer for conjugation to other molecules.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

| Chemical Name | Trimethoprim-PEG3-amine trifluoroacetate |

| CAS Number | 2108550-88-3[1] |

| Molecular Formula | C₂₃H₃₆N₆O₇ • 3CF₃COOH |

| Formula Weight | 850.6 g/mol |

| Appearance | White solid |

| Solubility | Soluble in DMF (20 mg/ml), DMSO (15 mg/ml), Ethanol (10 mg/ml), and PBS (pH 7.2, 10 mg/ml) |

| Storage | Store at -20°C for long-term stability (≥ 4 years) |

Table 2: Spectroscopic and Physicochemical Data

| Property | Value/Description |

| λmax | 210 nm |

| pKa | Not experimentally determined for this specific conjugate. The parent drug, trimethoprim, has reported pKa values of approximately 7.12. |

| logP | Not experimentally determined for this specific conjugate. The PEGylation is expected to decrease the logP compared to the parent drug. |

| Melting Point | Not reported. The parent drug, trimethoprim, has a melting point of around 200°C. Thermal decomposition of trimethoprim begins at approximately 240°C.[2] |

Mechanism of Action and Biological Applications

The primary application of this compound is as a component of the TMP-tag system for specific labeling of proteins in living cells. This system leverages the high-affinity and specific interaction between trimethoprim and E. coli dihydrofolate reductase (eDHFR).

The core principle involves the genetic fusion of a target protein with eDHFR. When a fluorescent dye or another probe is conjugated to Trimethoprim-PEG3-amine, this complex can be introduced to the cells. The trimethoprim moiety acts as a targeting ligand, binding with high affinity (Kd ≈ 1 nM) to the eDHFR tag, thereby delivering the conjugated probe to the protein of interest.[3] The low affinity of trimethoprim for mammalian DHFR (Kd > 1 µM) ensures minimal off-target binding and low background signal.[3]

This technology enables a variety of applications, including:

-

Live-cell imaging: Visualization of protein localization and dynamics.

-

Protein manipulation: Delivery of functional probes to modulate protein activity.

-

PROTAC development: As a component of Proteolysis Targeting Chimeras (PROTACs) to induce targeted protein degradation.

Below is a diagram illustrating the general workflow of the TMP-tag system.

References

An In-depth Technical Guide to the Mechanism of Action of Trimethoprim-PEG3-amine TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethoprim-PEG3-amine TFA is a specialized derivative of the antibiotic trimethoprim (B1683648). While its core structure retains the ability to interact with dihydrofolate reductase (DHFR), its primary application is not as a direct therapeutic agent. Instead, it serves as a crucial component in the "TMP-tag" system, a powerful chemogenetic tool for protein labeling and visualization within living cells. This guide elucidates the mechanism of action, presents relevant quantitative data, details experimental protocols, and provides visual diagrams to illustrate the underlying principles and workflows.

Core Mechanism of Action: Dihydrofolate Reductase Inhibition

The foundational mechanism of this compound is inherited from its parent molecule, trimethoprim. Trimethoprim is a synthetic antibiotic that functions as a competitive inhibitor of dihydrofolate reductase (DHFR). This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a critical step in the folic acid metabolic pathway. THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins. By blocking DHFR, trimethoprim halts the production of these essential molecules, leading to the cessation of bacterial growth and, ultimately, cell death.

A key feature of trimethoprim is its high selectivity. It binds to bacterial DHFR with an affinity that is several orders of magnitude greater than its affinity for mammalian DHFR, which accounts for its therapeutic efficacy with minimal side effects in the host.

The Folate Synthesis Pathway and Point of Inhibition

The following diagram illustrates the folate synthesis pathway and highlights the inhibitory action of trimethoprim.

Applications of Trimethoprim-PEG3-amine TFA in Molecular Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim-PEG3-amine Trifluoroacetic acid (TFA) salt is a key bifunctional molecule that serves as a cornerstone for the development of the Trimethoprim-based chemical tag (TMP-tag) system. This technology offers a powerful and versatile method for the specific labeling and manipulation of proteins in living cells. The core of this system lies in the high-affinity and specific interaction between the antibiotic trimethoprim (B1683648) and its bacterial target, Escherichia coli dihydrofolate reductase (eDHFR).[1][2] By fusing a protein of interest (POI) to eDHFR, researchers can selectively target this fusion protein with a trimethoprim derivative conjugated to a probe of choice, such as a fluorophore or a biotin (B1667282) tag. The PEG3 (polyethylene glycol) linker enhances the solubility and provides a flexible spacer between trimethoprim and the conjugated molecule, while the terminal amine group allows for straightforward conjugation to a wide array of probes.[3][4] This guide provides a comprehensive overview of the applications of Trimethoprim-PEG3-amine TFA in molecular biology, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Core Principle: The TMP-Tag System

The TMP-tag system leverages the potent and specific binding of trimethoprim to E. coli DHFR.[1] Mammalian DHFR has a significantly lower affinity for trimethoprim, ensuring minimal off-target effects in mammalian cells.[1][2] A protein of interest is genetically fused to eDHFR, and this fusion protein is then expressed in cells. A probe molecule, conjugated to trimethoprim via a linker such as PEG3, is introduced to the cells. This TMP-probe then specifically binds to the eDHFR-tagged protein, allowing for its visualization and manipulation.

The versatility of the TMP-tag system is further enhanced by the development of both non-covalent and covalent labeling strategies. Covalent TMP-tags, which have evolved through second and third generations, utilize proximity-induced reactions to form a permanent bond between the tag and the probe, offering advantages for applications like single-molecule tracking and pulse-chase labeling.[5][6][7][8]

Quantitative Data

A summary of key quantitative data related to the TMP-tag system is presented below.

| Parameter | Value | System/Condition | Reference |

| Binding Affinity (Kd) | |||

| TMP to E. coli DHFR | ~1 nM | in vitro | [1][2] |

| TMP to mammalian DHFR | >1 µM | in vitro | [1][2] |

| Covalent Labeling Kinetics | |||

| First-generation A-TMP-tag with eDHFR:L28C | t½ ≈ 50 min | in vitro | [5] |

| Second-generation A-TMP-tag v2.0 with eDHFR:L28C | t½ ≈ 8 min | in vitro | [7] |

| Third-generation TMP3-Biotin with eDHFR:L28C | t½ ≈ 3 min | in vitro, 37°C | |

| Fluorogenic Probe Enhancement | |||

| TMP-Q-Atto520 with eDHFR:L28C | >20-fold fluorescence increase | in vitro | [9] |

Key Applications and Experimental Protocols

Live-Cell Imaging

Live-cell imaging is the most prominent application of the TMP-tag system. The ability to conjugate a wide variety of organic fluorophores to trimethoprim allows for multicolor imaging, super-resolution microscopy, and two-photon imaging.[10][11]

Materials:

-

Mammalian cells (e.g., HEK293T, HeLa)

-

Plasmid encoding the POI-eDHFR fusion protein

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Trimethoprim-PEG3-fluorophore conjugate (e.g., TMP-TMR)

-

Fluorescence microscope

Procedure:

-

Cell Culture and Transfection:

-

Plate mammalian cells on glass-bottom dishes or coverslips to achieve 50-70% confluency on the day of transfection.

-

Transfect the cells with the POI-eDHFR plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubate the cells for 24-48 hours to allow for expression of the fusion protein.

-

-

Labeling:

-

Prepare a stock solution of the Trimethoprim-PEG3-fluorophore conjugate in DMSO (e.g., 1 mM).

-

Dilute the stock solution in pre-warmed cell culture medium to the final desired concentration (typically 100 nM - 5 µM).

-

Remove the medium from the cells and replace it with the medium containing the TMP-probe.

-

Incubate the cells at 37°C for 15-60 minutes. The optimal time and concentration should be determined empirically.

-

-

Imaging:

-

For non-fluorogenic probes, wash the cells 2-3 times with pre-warmed PBS or live-cell imaging medium to remove unbound probe.

-

For fluorogenic probes, washing is often not necessary, which is a significant advantage for minimizing cell stress.[9][10]

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

-

Protein Pull-down Assays

By conjugating trimethoprim to an affinity tag like biotin, the TMP-tag system can be used to perform pull-down assays to identify protein-protein interactions.

Materials:

-

Cells expressing the POI-eDHFR fusion protein

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Trimethoprim-PEG3-biotin conjugate

-

Streptavidin-coated magnetic beads or agarose (B213101) resin

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Apparatus for SDS-PAGE and Western blotting or access to a mass spectrometry facility

Procedure:

-

Cell Lysis:

-

Harvest cells expressing the POI-eDHFR protein.

-

Lyse the cells in an appropriate lysis buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

-

Complex Formation and Capture:

-

Add the Trimethoprim-PEG3-biotin conjugate to the clarified lysate to a final concentration of 1-10 µM.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow the TMP-biotin to bind to the POI-eDHFR.

-

Add pre-equilibrated streptavidin-coated beads to the lysate and incubate for another 1-2 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose).

-

Discard the supernatant and wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Analyze the proteins by Coomassie staining, Western blotting for specific interactors, or mass spectrometry for the identification of novel binding partners.

-

Synthesis of TMP-PEG3-Amine Conjugates

This compound is the starting point for creating custom probes. The terminal amine can be readily coupled to molecules containing a reactive group, such as an N-hydroxysuccinimide (NHS) ester.

Materials:

-

This compound

-

Fluorophore with an NHS ester reactive group (e.g., TMR-NHS ester)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

A base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA)

-

Reaction vial

-

High-performance liquid chromatography (HPLC) for purification

Procedure:

-

Reaction Setup:

-

Dissolve this compound in anhydrous DMF.

-

Add 2-3 equivalents of a non-nucleophilic base (e.g., DIPEA) to neutralize the TFA salt and deprotonate the amine.

-

In a separate vial, dissolve 1-1.2 equivalents of the NHS-ester fluorophore in anhydrous DMF.

-

-

Coupling Reaction:

-

Add the fluorophore solution to the Trimethoprim-PEG3-amine solution.

-

Allow the reaction to proceed at room temperature for 2-4 hours, or overnight, protected from light.

-

-

Purification and Verification:

-

Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

-

Once the reaction is complete, purify the product using reverse-phase HPLC.

-

Verify the identity and purity of the final Trimethoprim-PEG3-fluorophore conjugate by mass spectrometry and NMR.

-

Conclusion

This compound is a pivotal reagent that enables a broad spectrum of applications in molecular and cell biology. The TMP-tag system, built upon this molecule, provides a highly specific and versatile platform for protein labeling, imaging, and interaction studies within the complex environment of living cells. Its modularity, coupled with the continuous development of more advanced and fluorogenic probes, ensures its place as a valuable tool in the researcher's toolkit for dissecting cellular processes with high spatial and temporal resolution. The detailed protocols and workflows provided in this guide serve as a starting point for the successful implementation of this powerful technology.

References

- 1. yulonglilab.org [yulonglilab.org]

- 2. thomassci.com [thomassci.com]

- 3. scispace.com [scispace.com]

- 4. Pull-down assay experiments using Tagged protein purification kits | MBL Life Sience -GLOBAL- [mblbio.com]

- 5. An In Vivo Covalent TMP-tag Based on Proximity-Induced Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A fluorogenic TMP-tag for high signal-to-background intracellular live cell imaging. | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. A Fluorogenic TMP-tag for High Signal-to-Background Intracellular Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A fluorogenic TMP-tag for high signal-to-background intracellular live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Second-Generation Covalent TMP-Tag for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Trimethoprim-PEG3-amine TFA as a PROTAC Linker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.

This technical guide provides a comprehensive overview of Trimethoprim-PEG3-amine TFA, a specialized linker used in the development of PROTACs. Trimethoprim (B1683648), a well-known antibiotic, can be repurposed as a high-affinity ligand for proteins that have been genetically tagged with E. coli dihydrofolate reductase (eDHFR). This strategy allows for the targeted degradation of virtually any protein of interest that can be fused to the eDHFR tag. The inclusion of a three-unit polyethylene (B3416737) glycol (PEG3) spacer enhances solubility and provides optimal length and flexibility for the formation of a productive ternary complex between the eDHFR-tagged POI and an E3 ligase. The terminal amine group allows for straightforward conjugation to an E3 ligase ligand, and the trifluoroacetic acid (TFA) salt form ensures stability and solubility of the linker.

Physicochemical Properties

The physicochemical properties of a PROTAC linker are paramount to its function. They dictate the overall solubility, permeability, and conformational flexibility of the final PROTAC molecule. Below is a summary of the available quantitative data for this compound.

| Property | Value | Reference |

| Molecular Weight | 678.71 g/mol | --INVALID-LINK-- |

| CAS Number | 2108550-88-3 | --INVALID-LINK-- |

| Appearance | White solid | --INVALID-LINK-- |

| Solubility | Soluble in DMF or DMSO | --INVALID-LINK-- |

| Purity | Typically >95% (commercial source) | General supplier information |

Synthesis of this compound

Proposed Synthetic Scheme

Caption: Proposed synthetic route for this compound.

Detailed Methodologies

Step 1: Synthesis of 4-((2,4-diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol (B121800) (Trimethoprim-OH)

This precursor is synthesized from Trimethoprim.

-

Reaction: Trimethoprim is treated with hydrobromic acid (HBr) at elevated temperatures to selectively demethylate the 4-methoxy group.

-

Procedure:

-

Dissolve Trimethoprim in 48% HBr.

-

Heat the mixture to 90-95°C for approximately 20-30 minutes.

-

Cool the reaction mixture and neutralize with a strong base (e.g., NaOH) to precipitate the product.

-

The crude product can be purified by recrystallization.

-

-

Reference: A similar procedure is described in the synthesis of Trimethoprim-pomalidomide PROTACs.[1]

Step 2: Preparation of tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (Boc-PEG3-amine)

This involves the mono-protection of a commercially available PEG3-diamine.

-

Reaction: 1,2-Bis(2-aminoethoxy)ethane is reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield the mono-Boc-protected diamine.

-

Procedure:

-

Dissolve the diamine in a suitable solvent such as dichloromethane (B109758) (DCM) or a mixture of dioxane and water.

-

Add Boc₂O (typically 1.0-1.2 equivalents) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

The product can be purified by column chromatography.

-

-

Reference: General procedures for Boc protection of amines are widely available.[2]

Step 3: Coupling of Trimethoprim-OH with Boc-PEG3-amine

The phenolic hydroxyl group of Trimethoprim-OH is coupled to the Boc-protected PEG3-amine. This can be achieved through various etherification reactions.

-

Reaction: A Mitsunobu reaction or a Williamson ether synthesis can be employed. For the Williamson ether synthesis, the amine end of Boc-PEG3-amine would first need to be converted to a leaving group (e.g., a tosylate or mesylate). A more direct approach is the Mitsunobu reaction.

-

Mitsunobu Procedure:

-

Dissolve Trimethoprim-OH, Boc-PEG3-amine, and triphenylphosphine (B44618) (PPh₃) in a suitable solvent like anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the mixture to 0°C.

-

Add a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), dropwise.

-

Allow the reaction to proceed at room temperature overnight.

-

The product is then purified by column chromatography.

-

Step 4: Deprotection of the Boc Group and TFA Salt Formation

The final step is the removal of the Boc protecting group to yield the free amine, which is then isolated as a TFA salt.

-

Reaction: The Boc group is cleaved under acidic conditions using trifluoroacetic acid (TFA).

-

Procedure:

-

Dissolve the Boc-protected coupled product in DCM.

-

Add an excess of TFA (e.g., 20-50% v/v in DCM).

-

Stir the reaction at room temperature for 1-2 hours.

-

The solvent and excess TFA are removed under reduced pressure to yield the final product, this compound salt.

-

-

Reference: Standard Boc deprotection protocols are well-documented.[2]

Experimental Protocols for PROTAC Evaluation

Once this compound is conjugated to an E3 ligase ligand to form a complete PROTAC, its biological activity must be evaluated. The following are key experimental protocols for assessing the efficacy of a Trimethoprim-based PROTAC.

Western Blot for eDHFR-tagged Protein Degradation

This assay directly measures the reduction in the levels of the target protein.

-

Cell Culture and Treatment:

-

Seed cells stably expressing the eDHFR-tagged protein of interest in a multi-well plate.

-

Allow the cells to adhere and grow for 24 hours.

-

Treat the cells with varying concentrations of the Trimethoprim-based PROTAC for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples and load them onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody against the eDHFR tag or the protein of interest. Also, probe for a loading control (e.g., GAPDH, β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein remaining relative to the vehicle control.

-

Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).

-

-

Reference: Detailed Western blot protocols are widely available.[3][4] A specific application for eDHFR degradation is also published.[1]

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the cytotoxic effect of the PROTAC on the cells.

-

Procedure:

-

Seed cells in a 96-well plate.

-

Treat the cells with a range of PROTAC concentrations for a prolonged period (e.g., 72 hours).

-

For an MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

-

For a CellTiter-Glo® assay, add the reagent to the wells, incubate, and measure the luminescence.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the PROTAC concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

-

-

Reference: Protocols for cell viability assays are standard in cell biology.[5][6]

Ternary Complex Formation Assay (e.g., NanoBRET™ or AlphaLISA®)

This assay confirms that the PROTAC is able to induce the formation of a ternary complex between the eDHFR-tagged POI and the E3 ligase.

-

NanoBRET™ Assay:

-

Co-express the eDHFR-tagged POI fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or Cereblon) fused to HaloTag® in cells.

-

Add the HaloTag® NanoBRET™ ligand to the cells.

-

Treat the cells with the Trimethoprim-based PROTAC.

-

Add the NanoLuc® substrate and measure both the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission.

-

The BRET ratio is calculated, which is proportional to the proximity of the two fusion proteins.

-

-

AlphaLISA® Assay:

-

Use purified recombinant eDHFR-tagged POI and E3 ligase.

-

One protein is tagged with a donor bead-binding tag (e.g., biotin) and the other with an acceptor bead-binding tag (e.g., GST or His-tag).

-

Incubate the proteins with the PROTAC.

-

Add streptavidin-donor beads and anti-tag acceptor beads.

-

In the presence of a ternary complex, the beads are brought into proximity, and upon excitation, a singlet oxygen is transferred from the donor to the acceptor bead, generating a chemiluminescent signal.

-

-

Data Analysis:

-

The signal is plotted against the PROTAC concentration. A bell-shaped curve is typically observed due to the "hook effect" at high concentrations.

-

-

Reference: Detailed protocols are available from the assay providers and in the literature.[7][8]

Visualizations

PROTAC Mechanism of Action

Caption: Mechanism of action of a Trimethoprim-based PROTAC.

Experimental Workflow for PROTAC Evaluation

Caption: A typical workflow for the in vitro evaluation of a PROTAC.

Conclusion

This compound is a valuable and versatile linker for the construction of PROTACs targeting proteins tagged with eDHFR. Its design incorporates a high-affinity warhead (Trimethoprim), a flexible and solubility-enhancing PEG3 spacer, and a reactive amine for conjugation to an E3 ligase ligand. This technical guide provides a comprehensive overview of its properties, a proposed synthetic route, and detailed protocols for its application in the development and evaluation of novel protein degraders. The methodologies and visualizations presented herein are intended to serve as a practical resource for researchers in the burgeoning field of targeted protein degradation.

References

- 1. Regulation of eDHFR-tagged proteins with trimethoprim PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Western blot protocol | Abcam [abcam.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ternary Complex Formation [promega.com]

- 8. resources.revvity.com [resources.revvity.com]

The Pivotal Role of the PEG3 Linker in Trimethoprim-PEG3-amine TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of the Trimethoprim-PEG3-amine TFA molecule, with a particular focus on the critical functions of its polyethylene (B3416737) glycol (PEG) linker. This compound has emerged as a valuable tool in chemical biology and drug discovery, primarily for its application in protein labeling and targeted protein degradation. Understanding the contribution of each component of this molecule is key to leveraging its full potential in experimental design and therapeutic development.

Core Components and Their Functions

This compound is a heterobifunctional molecule comprised of three key components:

-

Trimethoprim (B1683648) (TMP): An antibiotic that acts as a potent and highly selective inhibitor of bacterial dihydrofolate reductase (DHFR).[1] In the context of this molecule, it serves as the "warhead," providing the targeting specificity.

-

PEG3 Linker: A short polyethylene glycol chain consisting of three ethylene (B1197577) glycol units. This linker acts as a spacer between the trimethoprim moiety and the terminal amine group.

-

Amine Group (-NH2) with a Trifluoroacetic Acid (TFA) Salt: The primary amine serves as a reactive handle for conjugation to a variety of other molecules, such as fluorescent dyes, biotin, or ligands for E3 ubiquitin ligases. The TFA salt is often a result of the synthetic process, particularly during the deprotection of the amine group, and can influence the compound's solubility and handling.[2][3]

The Central Role of the PEG3 Linker

The PEG3 linker is not merely a passive spacer; it imparts several crucial properties to the this compound molecule that are essential for its biological applications.

1. Enhanced Solubility and Biocompatibility: Polyethylene glycol is well-known for its hydrophilic nature, which significantly increases the aqueous solubility of conjugated molecules.[4][5][6][7] This is particularly important for trimethoprim, which has poor water solubility.[8] By incorporating the PEG3 linker, the overall molecule becomes more soluble in physiological buffers, which is critical for its use in cellular and in vivo studies. PEGylation is also known to reduce the immunogenicity of molecules and improve their biocompatibility.[9]

2. Optimal Spacing and Flexibility: The PEG3 linker provides a defined and flexible spacer between the trimethoprim "warhead" and the terminal amine group. This spacing is critical for ensuring that both ends of the molecule can interact with their respective binding partners without steric hindrance. For instance, when conjugated to a fluorescent dye, the PEG3 linker allows the dye to be positioned away from the trimethoprim-binding pocket, minimizing any potential interference with its interaction with DHFR. In the context of PROteolysis TArgeting Chimeras (PROTACs), the length and flexibility of the linker are determining factors for the successful formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase.[1][5][10] While the optimal linker length is often determined empirically, short PEG chains like PEG3 are commonly employed in PROTAC design.[4]

3. Influence on Pharmacokinetics: In therapeutic applications, PEGylation is a widely used strategy to improve the pharmacokinetic properties of drugs. The attachment of PEG chains can increase a drug's hydrodynamic radius, leading to reduced renal clearance and a longer circulation half-life.[6] While the short PEG3 linker in this compound has a modest effect compared to longer PEG chains, it still contributes to the overall physicochemical properties of the final conjugated molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Key Applications and Experimental Considerations

The primary application of this compound is as a precursor for the synthesis of probes for the TMP-tag system . This technology is a powerful tool for non-invasive imaging and manipulation of proteins in living cells.[11][12][13]

TMP-Tag System for Live-Cell Imaging: In this system, the protein of interest is genetically fused to E. coli dihydrofolate reductase (eDHFR). This compound is then conjugated to a fluorescent dye. This TMP-fluorophore conjugate can then be introduced to the cells, where the trimethoprim moiety binds with high affinity and specificity to the eDHFR tag, thereby labeling the protein of interest for visualization by fluorescence microscopy.[12][14]

The high selectivity of this system stems from the significant difference in binding affinity of trimethoprim for bacterial DHFR (Kd ≈ 1 nM) compared to mammalian DHFR (Kd > 1 µM), which results in minimal background labeling of endogenous proteins.[11]

Targeted Protein Degradation with TMP-based PROTACs: Another significant application is in the field of targeted protein degradation. By conjugating Trimethoprim-PEG3-amine to a ligand for an E3 ubiquitin ligase (such as pomalidomide (B1683931) for Cereblon), a TMP-based PROTAC can be created.[15] This heterobifunctional molecule can then be used to induce the ubiquitination and subsequent proteasomal degradation of a target protein that has been fused to eDHFR. This approach allows for the conditional and reversible knockdown of specific proteins, providing a powerful tool for studying protein function.

Quantitative Data

The following table summarizes key quantitative data related to the components and application of this compound.

| Parameter | Value | Reference |

| Binding Affinity (Kd) of Trimethoprim | ||

| to E. coli DHFR (eDHFR) | ~1 nM | [11] |

| to mammalian DHFR | > 1 µM | [11] |

| Physicochemical Properties of Trimethoprim | ||

| Molecular Weight | 290.32 g/mol | [16] |

| Water Solubility | Insoluble | [16] |

| Physicochemical Properties of Trimethoprim-PEG-PLGA Nanoparticles | ||

| Particle Size | 245 ± 40 nm | [8] |

| Drug Loading Capacity | 34.0 ± 1.6% | [8] |

| Encapsulation Efficiency | 88.2 ± 4.3% | [8] |

Experimental Protocols

Synthesis of a Trimethoprim-Fluorophore Conjugate

This protocol describes a general method for conjugating this compound to an NHS-ester activated fluorescent dye.

Materials:

-

This compound

-

NHS-ester activated fluorescent dye (e.g., Atto655 NHS ester)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (B128534) (TEA)

-

Reverse-phase High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

-

Dissolve the NHS-ester activated fluorescent dye (1 mg) in anhydrous DMF (500 µL).

-

Add one molar equivalent of this compound to the solution.

-

Add a slight excess of triethylamine (e.g., 5 µL) to neutralize the TFA salt and facilitate the reaction.

-

Stir the reaction mixture at room temperature for 16 hours in the dark.

-

Concentrate the reaction mixture under vacuum to remove the solvent.

-

Purify the resulting Trimethoprim-fluorophore conjugate by reverse-phase HPLC.

-

Confirm the identity and purity of the product by mass spectrometry.

Live-Cell Imaging with a TMP-Fluorophore Conjugate

This protocol provides a general procedure for labeling and imaging eDHFR-tagged proteins in mammalian cells.

Materials:

-

Mammalian cells cultured on glass-bottom dishes

-

Plasmid DNA encoding the protein of interest fused to eDHFR

-

Transfection reagent

-

Cell culture medium

-

TMP-fluorophore conjugate (e.g., from the synthesis protocol above)

-

Phosphate-buffered saline (PBS)

-

Confocal microscope

Procedure:

-

Transfection: Transfect the mammalian cells with the plasmid DNA encoding the eDHFR-fusion protein using a suitable transfection reagent according to the manufacturer's instructions. Allow for protein expression for 24-48 hours.

-

Labeling: Prepare a solution of the TMP-fluorophore conjugate in cell culture medium at a final concentration of 1-5 µM.

-

Remove the existing medium from the cells and add the medium containing the TMP-fluorophore conjugate.

-

Incubate the cells for 15-30 minutes at 37°C.

-

Washing: Remove the labeling medium and wash the cells two to three times with fresh, pre-warmed PBS or cell culture medium to remove unbound probe.

-

Imaging: Add fresh cell culture medium to the cells and image them using a confocal microscope with the appropriate laser excitation and emission filter set for the chosen fluorophore.

Signaling Pathways and Experimental Workflows

The applications of this compound are closely tied to specific biological pathways and experimental workflows, which can be visualized to better understand their logic and execution.

TMP-Tag Labeling Workflow

Targeted Protein Degradation via TMP-based PROTAC

References

- 1. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Live-cell super-resolution imaging with trimethoprim conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m-PEG3-Amine, 74654-07-02 | BroadPharm [broadpharm.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. precisepeg.com [precisepeg.com]

- 6. lcms.labrulez.com [lcms.labrulez.com]

- 7. youtube.com [youtube.com]

- 8. Enhancing the Solubility and Oral Bioavailability of Trimethoprim Through PEG-PLGA Nanoparticles: A Comprehensive Evaluation of In Vitro and In Vivo Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Second-Generation Covalent TMP-Tag for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vivo protein labeling with trimethoprim conjugates: a flexible chemical tag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Live-cell super-resolution imaging with trimethoprim conjugates | Springer Nature Experiments [experiments.springernature.com]

- 15. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 16. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Characterization of Trimethoprim-PEG3-Amine TFA

Abstract

This document provides a comprehensive technical overview of the synthesis and characterization of Trimethoprim-PEG3-Amine, obtained as its trifluoroacetic acid (TFA) salt. Trimethoprim, a dihydrofolate reductase inhibitor, is a widely used antibiotic. Its conjugation to a polyethylene (B3416737) glycol (PEG) linker, specifically a tri-ethylene glycol amine (PEG3-Amine), can be a crucial step in the development of novel drug conjugates, such as Proteolysis Targeting Chimeras (PROTACs) or antibody-drug conjugates (ADCs), where Trimethoprim may serve as a ligand for a target protein. This guide details a proposed synthetic pathway, purification methods, and a full suite of characterization protocols, including Mass Spectrometry, NMR spectroscopy, and HPLC analysis. All quantitative data are summarized for clarity, and workflows are visualized using diagrams.

Synthetic Strategy

The synthesis of the target compound, Trimethoprim-PEG3-Amine, is proposed via a two-step process. First, the primary alcohol of Trimethoprim is functionalized with a linker containing a terminal carboxylic acid. Succinic anhydride (B1165640) is an ideal reagent for this, creating "Trimethoprim-Suc-cinate." This intermediate introduces a terminal carboxyl group, which is then activated to react with the primary amine of PEG3-Amine, forming a stable amide bond. The final product is purified using reverse-phase HPLC, yielding the compound as a TFA salt.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Trimethoprim-Succinate

-

Reagents & Setup: Dissolve Trimethoprim (1 equivalent) in anhydrous Dichloromethane (DCM, 0.1 M). Add Succinic Anhydride (1.5 equivalents) and 4-Dimethylaminopyridine (DMAP, 0.1 equivalents).

-

Reaction: Stir the mixture under an inert atmosphere (N₂) at room temperature for 12-18 hours.

-

Monitoring: Track reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (2x), water (1x), and brine (1x).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Trimethoprim-Succinate intermediate. This intermediate can often be used in the next step without further purification.

Step 2: Amide Coupling to form Trimethoprim-PEG3-Boc

-

Reagents & Setup: Dissolve the crude Trimethoprim-Succinate (1 equivalent) in anhydrous Dimethylformamide (DMF, 0.1 M).

-

Activation: Add HATU (1.2 equivalents), HOBt (1.2 equivalents), and N,N-Diisopropylethylamine (DIPEA, 3 equivalents). Stir for 20 minutes at room temperature.

-

Coupling: Add Boc-NH-PEG3-Amine (1.1 equivalents) to the activated mixture.

-

Reaction: Stir the reaction at room temperature for 4-6 hours.

-

Monitoring: Monitor the formation of the product by LC-MS.

-

Workup: Dilute the reaction mixture with Ethyl Acetate and wash with saturated sodium bicarbonate (NaHCO₃) solution (2x), water (1x), and brine (1x).

-

Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Step 3: Boc Deprotection and HPLC Purification

-

Deprotection: Dissolve the purified Trimethoprim-PEG3-Boc in a solution of 20-50% Trifluoroacetic Acid (TFA) in DCM.

-

Reaction: Stir at room temperature for 1-2 hours.

-

Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (B28343) or DCM several times to remove excess TFA.

-

Purification: Purify the final crude product using reverse-phase preparative HPLC with a water/acetonitrile gradient containing 0.1% TFA.

-

Final Product: Lyophilize the pure fractions to obtain this compound as a white solid.

Characterization Data

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₂₇H₄₀N₆O₈ (Free Base) |

| Molecular Weight (MW) | 576.65 g/mol (Free Base) |

| Exact Mass | 576.2908 g/mol (Free Base) |

| TFA Salt MW | 690.66 g/mol |

| Appearance | White to off-white solid |

Analytical Data Summary

| Analysis Method | Specification | Typical Result |

| LC-MS (ESI+) | Purity by UV (254 nm) | >95% |

| [M+H]⁺ | 577.3 ± 0.2 | |

| ¹H NMR | Conforms to structure | Conforms |

| Purity (HPLC) | Area % at 254 nm | ≥95.0% |

Characterization Protocols

The following protocols outline the standard procedures for verifying the identity, structure, and purity of the synthesized compound.

In-Depth Technical Guide: Solubility and Stability of Trimethoprim-PEG3-amine TFA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Trimethoprim-PEG3-amine TFA, a key reagent in modern cell biology and drug discovery. The information presented herein is intended to equip researchers with the necessary knowledge for its effective handling, storage, and application, particularly in the context of the TMP-tag protein labeling system.

Introduction to this compound

This compound is a synthetic molecule that conjugates the antibacterial drug trimethoprim (B1683648) to a three-unit polyethylene (B3416737) glycol (PEG) spacer with a terminal amine group, supplied as a trifluoroacetic acid (TFA) salt. The trimethoprim moiety exhibits high-affinity and specific non-covalent binding to E. coli dihydrofolate reductase (eDHFR), with a dissociation constant (Kd) in the nanomolar range.[1] Conversely, its affinity for mammalian DHFR is significantly lower (Kd > 1 µM), ensuring minimal off-target effects in mammalian cells.[1] This differential binding is the cornerstone of the TMP-tag system, a powerful tool for the visualization and manipulation of proteins in living cells.[1][2] By fusing a protein of interest to eDHFR, researchers can specifically label and track the fusion protein using fluorescently-conjugated Trimethoprim-PEG3-amine. The PEG3 linker enhances the solubility and bioavailability of the molecule.[3][4]

Physicochemical Properties and Solubility

The solubility of this compound is a critical parameter for its use in experimental settings. The presence of the PEG linker generally improves the aqueous solubility of the otherwise hydrophobic trimethoprim core.

Table 1: Quantitative Solubility Data

| Solvent | Solubility |

| Dimethylformamide (DMF) | 20 mg/mL |

| Dimethyl sulfoxide (B87167) (DMSO) | 15 mg/mL |

| Ethanol | 10 mg/mL |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/mL |

Data sourced from manufacturer datasheets.

The terminal amine group allows for straightforward conjugation to a variety of probes, such as fluorophores, biotin, or affinity tags, via standard amine-reactive chemistry.

Stability and Storage

Proper storage and handling are paramount to maintaining the integrity and functionality of this compound.

Table 2: Stability and Storage Recommendations

| Parameter | Recommendation |

| Storage Temperature | -20°C |

| Shelf Life | ≥ 4 years (at -20°C) |

| Handling | Protect from moisture. Allow to warm to room temperature before opening. |

Data sourced from manufacturer datasheets.

For long-term storage, the compound should be kept as a solid at -20°C. For experimental use, stock solutions are typically prepared in anhydrous DMSO or DMF and can be stored at -20°C for several months. Repeated freeze-thaw cycles should be avoided. The stability of the compound in aqueous buffers at physiological pH is generally good for the duration of typical cell-based experiments, but prolonged incubation in aqueous solutions may lead to hydrolysis.

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of this compound in a buffer of interest.

References

- 1. biotium.com [biotium.com]

- 2. A Fluorogenic TMP-tag for High Signal-to-Background Intracellular Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]

- 4. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Trimethoprim-PEG3-amine TFA for Small Molecule Probe Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Trimethoprim-PEG3-amine TFA, a versatile building block for the development of small molecule probes. We will explore its core application in the TMP-tag system for cellular imaging and targeted protein degradation. This document details the underlying principles, experimental protocols, and key data associated with the use of this compound, offering a comprehensive resource for researchers in chemical biology and drug discovery.

Introduction to this compound

This compound is a chemical compound that combines three key functional components:

-

Trimethoprim (B1683648) (TMP): A high-affinity ligand for E. coli dihydrofolate reductase (eDHFR). This interaction is highly specific, with a dissociation constant (Kd) of approximately 1 nM. TMP exhibits significantly lower affinity for mammalian DHFR (Kd > 1 µM), ensuring minimal off-target effects in mammalian cells.

-

PEG3 Linker: A short, hydrophilic polyethylene (B3416737) glycol linker. PEG linkers are widely used in bioconjugation to improve the solubility, stability, and pharmacokinetic properties of molecules. The PEG3 linker in this compound provides a flexible spacer, enabling the conjugated payload to interact effectively with its target.

-

Amine (TFA salt): A primary amine functional group, protected as a trifluoroacetic acid salt. This amine serves as a versatile chemical handle for conjugation to a wide range of molecules, such as fluorophores, biotin, or ligands for E3 ubiquitin ligases, typically through amine-reactive chemistries like NHS esters.

The combination of these features makes this compound a valuable tool for constructing chemical probes for various applications, most notably the TMP-tag system.

The TMP-Tag System: A Powerful Tool for Protein Labeling

The TMP-tag system is a protein labeling technology that enables the specific attachment of small molecule probes to a protein of interest (POI) within living cells. The system relies on the high-affinity and specific interaction between trimethoprim and eDHFR.

Principle of the TMP-Tag

The workflow for using the TMP-tag system involves two main steps:

-

Genetic Fusion: The gene encoding the protein of interest is genetically fused to the gene for eDHFR using standard molecular biology techniques. This fusion construct is then expressed in cells.

-

Probe Labeling: A trimethoprim-based probe, synthesized from this compound, is introduced to the cells. The trimethoprim moiety of the probe binds non-covalently to the eDHFR tag, thereby delivering the conjugated payload (e.g., a fluorophore) to the protein of interest.

Covalent TMP-Tag for Irreversible Labeling

For applications requiring a permanent label, such as long-term tracking studies, a covalent version of the TMP-tag has been developed. This system utilizes a mutant of eDHFR where a leucine (B10760876) at position 28 is replaced with a cysteine (L28C). Probes for the covalent TMP-tag are designed with a reactive electrophile, such as an acrylamide (B121943) group, attached to the trimethoprim ligand. The binding of the trimethoprim moiety to the eDHFR:L28C mutant brings the acrylamide group into close proximity with the engineered cysteine, leading to a rapid and specific proximity-induced covalent reaction.

Applications in Small Molecule Probe Development

Cellular Imaging

A primary application of this compound is in the creation of fluorescent probes for live-cell imaging. By conjugating a fluorophore to the amine group, researchers can generate cell-permeable probes that specifically label eDHFR-tagged proteins. This allows for the visualization of protein localization, trafficking, and dynamics in real-time.

Targeted Protein Degradation (PROTACs)

Trimethoprim-based ligands are also utilized in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. In this context, this compound can be conjugated to a ligand for an E3 ligase (e.g., pomalidomide (B1683931) for Cereblon). The resulting PROTAC can then be used to induce the degradation of an eDHFR-tagged protein of interest.

Quantitative Data

The following tables summarize key quantitative data related to the TMP-tag system and trimethoprim-based PROTACs.

Table 1: Binding Affinities and Labeling Kinetics of the TMP-Tag System

| Parameter | Value | System | Reference |

| Kd (TMP to eDHFR) | ~1 nM | Non-covalent | |

| Kd (TMP to mammalian DHFR) | > 1 µM | Non-covalent | |

| Labeling Half-life (1st Gen Covalent) | 50 min | Covalent (in vitro) | |

| Labeling Half-life (2nd Gen Covalent) | 8 min | Covalent (in vitro) | |

| Labeling Half-life (3rd Gen Covalent) | < 10 min | Covalent (in vitro) |

Table 2: Performance of a Trimethoprim-based PROTAC (RC-3) Targeting BTK

| Parameter | Value | Cell Line | Reference |

| DC50 | 2.2 nM | Mino | |

| Dmax | 97% | Mino | |

| IC50 (BTK inhibition) | 4.6 nM | In vitro |

Experimental Protocols

Synthesis of this compound

Conjugation of this compound to a Fluorophore via NHS Ester Chemistry

This protocol describes a general method for labeling the primary amine of this compound with an amine-reactive dye containing an N-hydroxysuccinimidyl (NHS) ester.

Materials:

-

This compound

-

Amine-reactive fluorophore (NHS ester)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

0.1 M sodium bicarbonate buffer (pH 8.3-8.5)

-

Purification column (e.g., silica (B1680970) gel chromatography or HPLC)

Procedure:

-

Dissolve Reagents:

-

Dissolve this compound in DMF or DMSO.

-

Dissolve the amine-reactive fluorophore (NHS ester) in DMF or DMSO. A 1.1 to 1.5 molar excess of the NHS ester is typically used.

-

-

Reaction:

-

Add the fluorophore solution to the this compound solution.

-

Add the sodium bicarbonate buffer to the reaction mixture. The final pH should be between 8.3 and 8.5.

-

Stir the reaction at room temperature for 2-4 hours, protected from light.

-

-

Purification:

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, purify the conjugate using an appropriate method, such as silica gel chromatography or reverse-phase HPLC, to remove unreacted starting materials and byproducts.

-

-

Characterization:

-

Confirm the identity and purity of the final product using techniques such as mass spectrometry and NMR spectroscopy.

-

**5.

Methodological & Application

Application Notes and Protocols: Trimethoprim-PEG3-amine TFA for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trimethoprim (B1683648) (TMP)-tag system is a powerful and versatile tool for the specific labeling of proteins in live cells and in vitro. This technology is based on the high-affinity, non-covalent interaction between the antibiotic trimethoprim and E. coli dihydrofolate reductase (eDHFR). Proteins of interest are genetically fused to eDHFR, creating a fusion protein that can be specifically targeted by trimethoprim derivatives conjugated to various probes, such as fluorescent dyes. The low affinity of trimethoprim for mammalian DHFR ensures minimal background labeling in cellular studies.[1]

Trimethoprim-PEG3-amine TFA is a key reagent in this system, serving as a linker to conjugate probes to the trimethoprim moiety. The PEG3 linker provides a hydrophilic spacer, which can improve the solubility and reduce steric hindrance of the final conjugate. This document provides detailed protocols for the use of this compound in protein labeling, including the preparation of the labeling probe, expression and purification of the eDHFR fusion protein, and both non-covalent and covalent labeling procedures.

Principle of the TMP-Tag System

The TMP-tag system can be utilized for both non-covalent and covalent labeling of target proteins.

-

Non-Covalent Labeling: A probe-conjugated trimethoprim derivative binds with high affinity (Kd ~1 nM) to the eDHFR tag fused to the protein of interest.[1] This interaction is reversible and allows for dynamic studies.

-

Covalent Labeling: For applications requiring a permanent label, a covalent version of the TMP-tag has been developed. This system employs a proximity-induced reaction where an engineered cysteine residue on the eDHFR surface (e.g., eDHFR:L28C) reacts with a mild electrophile, such as an acrylamide (B121943) group, on the trimethoprim-probe conjugate.[2][3] This results in an irreversible, covalent bond.

Data Presentation

The efficiency of covalent TMP-tagging has been improved through successive generations of the trimethoprim-probe conjugate, primarily by optimizing the linker between trimethoprim and the reactive group.

| TMP-Tag Generation | Reactive Group on TMP-Probe | Engineered eDHFR Variant | In Vitro Labeling Half-Life (t½) | Reference |

| First Generation | Acrylamide | eDHFR:L28C | ~50 minutes | [2] |

| Second Generation | Optimized Acrylamide Linker | eDHFR:L28C | ~8 minutes | [3][4][5] |

| Third Generation | Minimal Acrylamide Linker | eDHFR:L28C | ~3 minutes | [1][6] |

Experimental Protocols

Protocol 1: Conjugation of a Fluorescent Dye to this compound

This protocol describes the conjugation of an amine-reactive fluorescent dye (e.g., an NHS-ester dye) to this compound.

Materials:

-

This compound

-

Amine-reactive fluorescent dye (NHS ester)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Purification column (e.g., C18 reverse-phase HPLC column)

Procedure:

-

Dissolve this compound: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.

-

Prepare Dye Solution: Immediately before use, dissolve the amine-reactive fluorescent dye in anhydrous DMF or DMSO to a final concentration of 10 mM.

-

Reaction Setup:

-

In a microcentrifuge tube, combine this compound solution and the fluorescent dye solution at a 1:1.2 molar ratio (Trimethoprim-linker:dye).

-

Add 2-3 equivalents of a non-nucleophilic base such as TEA or DIPEA to neutralize the TFA salt and facilitate the reaction.

-

Vortex the mixture gently.

-

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.

-

Monitoring the Reaction: The reaction can be monitored by thin-layer chromatography (TLC) or LC-MS to check for the consumption of the starting materials and the formation of the product.

-

Purification: Purify the resulting trimethoprim-probe conjugate using reverse-phase HPLC with a C18 column. Use a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), for elution.

-

Characterization and Storage: Confirm the identity and purity of the product by mass spectrometry. Lyophilize the pure fractions and store the final product at -20°C, protected from light and moisture.

Protocol 2: Expression and Purification of eDHFR Fusion Protein

This protocol describes the expression of an eDHFR-tagged protein of interest in E. coli and its subsequent purification. For covalent labeling, an eDHFR variant with a cysteine mutation (e.g., L28C) should be used.

Materials:

-

Expression plasmid containing the gene of interest fused to the eDHFR tag (with or without the cysteine mutation) in a suitable E. coli expression vector (e.g., pET vector).

-

E. coli expression strain (e.g., BL21(DE3)).

-

LB medium and appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme (B549824), DNase I, and protease inhibitors).

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Ni-NTA affinity resin (for His-tagged fusion proteins).

Procedure:

-

Transformation: Transform the expression plasmid into a competent E. coli expression strain. Plate on an LB agar (B569324) plate containing the appropriate antibiotic and incubate overnight at 37°C.[7][8]

-

Starter Culture: Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate a large volume of LB medium (e.g., 1 L) with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[9]

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.[9]

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.

-

Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes. Sonicate the cell suspension on ice to ensure complete lysis.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris. Collect the supernatant containing the soluble protein fraction.

-

Affinity Purification (for His-tagged proteins):

-

Equilibrate the Ni-NTA resin with lysis buffer (without lysozyme and DNase I).

-

Load the clarified lysate onto the equilibrated resin and allow it to bind.

-

Wash the resin with several column volumes of wash buffer to remove non-specifically bound proteins.

-

Elute the eDHFR fusion protein with elution buffer.

-

-

Buffer Exchange and Storage: Exchange the purified protein into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column. Determine the protein concentration, aliquot, and store at -80°C.

Protocol 3: In Vitro Protein Labeling

Materials:

-

Purified eDHFR fusion protein.

-

Trimethoprim-probe conjugate.

-

Labeling buffer (e.g., PBS, pH 7.4).

-

For covalent labeling with third-generation TMP-tags, 50 µM NADPH can be included to enhance the reaction rate.[1]

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, dilute the purified eDHFR fusion protein in labeling buffer to a final concentration of 1-10 µM.

-

Add the trimethoprim-probe conjugate to the protein solution at a 1.5 to 5-fold molar excess.

-

-

Incubation:

-

Non-covalent labeling: Incubate for 30 minutes at room temperature.

-

Covalent labeling: Incubate for 1-2 hours at room temperature or 37°C. The incubation time can be optimized based on the generation of the covalent tag used (see data table).

-

-

Removal of Excess Probe: Remove the unreacted trimethoprim-probe conjugate using a desalting column or dialysis.

-

Analysis: Analyze the labeled protein by SDS-PAGE followed by in-gel fluorescence scanning to confirm labeling. The labeling efficiency can be quantified using mass spectrometry.

Protocol 4: In-Cell Protein Labeling

Materials:

-

Mammalian cells expressing the eDHFR fusion protein.

-

Cell culture medium.

-

Trimethoprim-probe conjugate stock solution (in DMSO).

-

Imaging buffer (e.g., HBSS or phenol (B47542) red-free medium).

Procedure:

-

Cell Culture and Transfection: Culture and transfect mammalian cells with a plasmid encoding the eDHFR fusion protein using a standard transfection protocol. Allow for protein expression for 24-48 hours.

-

Labeling:

-

Dilute the trimethoprim-probe conjugate stock solution in pre-warmed cell culture medium to the desired final concentration (typically 100 nM - 5 µM).

-

Replace the existing medium on the cells with the labeling medium.

-

-

Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO2 incubator. The optimal incubation time and probe concentration should be determined empirically.

-

Washing: Remove the labeling medium and wash the cells 2-3 times with pre-warmed imaging buffer to remove excess unbound probe.

-

Imaging: Image the labeled cells using fluorescence microscopy with the appropriate filter sets for the chosen fluorescent dye.

Visualizations

Caption: General experimental workflow for protein labeling using the TMP-tag system.

Caption: Comparison of non-covalent and covalent TMP-tag labeling mechanisms.

References

- 1. researchgate.net [researchgate.net]

- 2. An In Vivo Covalent TMP-tag Based on Proximity-Induced Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Second-generation covalent TMP-tag for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Second-Generation Covalent TMP-Tag for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. yulonglilab.org [yulonglilab.org]

- 7. E. coli protein expression and purification [protocols.io]

- 8. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]

- 9. Protocol for DHFR-His-6x Protein Expression – BBS OER Lab Manual [ecampusontario.pressbooks.pub]

Application Notes and Protocols for Conjugating Trimethoprim-PEG3-amine TFA to a Protein of Interest

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the covalent conjugation of Trimethoprim-PEG3-amine TFA to a protein of interest. Trimethoprim, a dihydrofolate reductase inhibitor, can be coupled to proteins to create targeted therapeutic agents or research tools. The inclusion of a polyethylene (B3416737) glycol (PEG) linker can improve the solubility and pharmacokinetic properties of the resulting conjugate. This protocol utilizes the widely adopted carbodiimide (B86325) crosslinker chemistry, employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, to form a stable amide bond between the primary amine of the Trimethoprim-PEG3-amine and carboxyl groups on the protein.[1][2][3]

The primary target for this conjugation strategy are the side chains of aspartic and glutamic acid residues, as well as the C-terminus of the protein.[4] The two-step procedure involves the activation of the protein's carboxyl groups with EDC and NHS, followed by the reaction with the amine-containing Trimethoprim-PEG3-amine.[3][5] This method minimizes the self-polymerization of the protein, a common issue with one-step EDC reactions.[3]

Materials and Equipment

Reagents